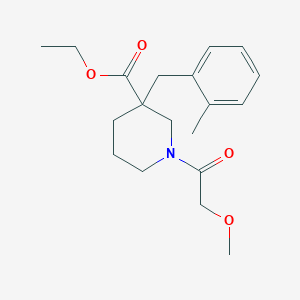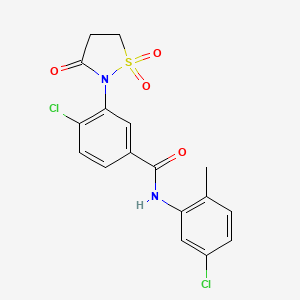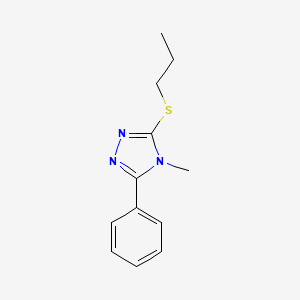![molecular formula C16H24BrNO2 B4933432 4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
4-[6-(2-bromophenoxy)hexyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(2-bromophenoxy)hexyl]morpholine, also known as BPHM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPHM is a morpholine derivative that has a long alkyl chain with a bromophenoxy group attached to it. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 4-[6-(2-bromophenoxy)hexyl]morpholine is not fully understood. However, it is believed that the compound exerts its effects by interacting with various receptors in the body, including the cannabinoid receptors and the transient receptor potential vanilloid 1 (TRPV1) receptors. This compound has been shown to inhibit the activity of TRPV1 receptors, which are involved in pain perception and inflammation. This compound has also been shown to activate the cannabinoid receptors, which are involved in pain regulation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. However, further studies are needed to determine the long-term effects of this compound on the body.
Advantages and Limitations for Lab Experiments
4-[6-(2-bromophenoxy)hexyl]morpholine has several advantages for lab experiments, including its low toxicity profile and its ability to selectively target specific receptors in the body. However, this compound has some limitations, including its low solubility in water and its relatively low yield during synthesis.
Future Directions
There are several future directions for the study of 4-[6-(2-bromophenoxy)hexyl]morpholine. In the field of medicine, further studies are needed to determine the efficacy and safety of this compound as an anti-inflammatory and analgesic agent in humans. In the field of material science, further studies are needed to optimize the synthesis of this compound and its use as a surfactant and stabilizer. In the field of agriculture, further studies are needed to determine the efficacy of this compound as a herbicide and its potential environmental impact. Overall, this compound has the potential to be a valuable tool in various fields of scientific research.
Synthesis Methods
4-[6-(2-bromophenoxy)hexyl]morpholine can be synthesized using various methods, including the reaction of 6-bromohexanol with 2-chlorophenol in the presence of a base, followed by the reaction with morpholine in the presence of a catalyst. Another method involves the reaction of 6-bromohexanol with 2-phenoxyethanol in the presence of a base, followed by the reaction with morpholine in the presence of a catalyst. The yield of this compound obtained using these methods ranges from 50-70%.
Scientific Research Applications
4-[6-(2-bromophenoxy)hexyl]morpholine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a drug delivery system for cancer treatment. In the field of material science, this compound has been used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsion polymerization. In the field of agriculture, this compound has been studied for its potential use as a herbicide.
Properties
IUPAC Name |
4-[6-(2-bromophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c17-15-7-3-4-8-16(15)20-12-6-2-1-5-9-18-10-13-19-14-11-18/h3-4,7-8H,1-2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTPECCGKYHMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4933389.png)
![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)

![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)

![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)
